

Nikkomycin Z In Vitro Antifungal Susceptibility Testing: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nikkomycin Z is a nucleoside-peptide antibiotic that exhibits potent antifungal activity through the competitive inhibition of chitin synthase, an essential enzyme for fungal cell wall synthesis.

[1] This document provides a detailed protocol for determining the in vitro antifungal susceptibility of various fungal isolates to **Nikkomycin Z**. The methodologies described herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) with modifications specific to the properties of **Nikkomycin Z**.

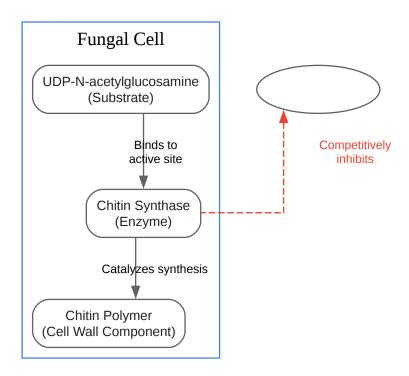
Principle of the Method

The in vitro antifungal susceptibility of fungal isolates to **Nikkomycin Z** is determined using a broth microdilution method. This method involves challenging a standardized inoculum of a fungal isolate with serial dilutions of **Nikkomycin Z** in a nutrient-rich broth. The microdilution plates are incubated under controlled conditions, and the minimal inhibitory concentration (MIC) is determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] For **Nikkomycin Z**, the reading of the MIC endpoint may vary depending on the fungal species being tested, with either a 50% or 100% reduction in growth compared to the growth control being considered.

Mechanism of Action of Nikkomycin Z



Nikkomycin Z targets the fungal cell wall by inhibiting chitin synthase, a key enzyme in the synthesis of chitin, an essential structural polysaccharide in the cell walls of most fungi. By acting as a competitive inhibitor of chitin synthase, **Nikkomycin Z** disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death.



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Mechanism of action of **Nikkomycin Z**.

Materials and Reagents

- Nikkomycin Z powder
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate
- MOPS (3-(N-morpholino)propanesulfonic acid) buffer
- Hydrochloric acid (HCl)
- Spectrophotometer
- Sterile, 96-well microdilution plates



- Sterile, flat-bottom, 96-well plates for spectrophotometer readings
- Sterile reservoirs
- Multichannel pipettes
- Inoculating loops or sterile swabs
- Vortex mixer
- Incubator (35°C)
- Fungal isolates for testing
- Quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

Experimental Protocol: Broth Microdilution Method

This protocol is adapted from the CLSI M27 and M38 documents for yeasts and filamentous fungi, respectively, with modifications for **Nikkomycin Z** testing.

Preparation of Media and Nikkomycin Z Stock Solution

- Prepare RPMI-1640 Medium: Prepare RPMI-1640 medium according to the manufacturer's instructions. Buffer the medium with 0.165 M MOPS to a final pH of 6.0. The pH adjustment is crucial for the stability and activity of Nikkomycin Z.[3]
- Prepare Nikkomycin Z Stock Solution: Accurately weigh Nikkomycin Z powder and dissolve it in sterile distilled water or a suitable solvent to create a high-concentration stock solution (e.g., 1280 µg/mL). Sterilize the stock solution by filtration through a 0.22 µm filter.

Inoculum Preparation

- Yeast Inoculum:
 - Subculture the yeast isolate onto a fresh Sabouraud dextrose agar plate and incubate at 35°C for 24-48 hours.



- Harvest several well-isolated colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
- Dilute the adjusted inoculum suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
- Filamentous Fungi Inoculum:
 - Grow the mold on potato dextrose agar at 35°C for 7 days or until adequate sporulation is observed.
 - Harvest the conidia by flooding the agar surface with sterile saline containing 0.05%
 Tween 80.
 - Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
 - Adjust the turbidity of the supernatant to achieve a final inoculum concentration of 0.4-5 x
 10^4 CFU/mL by counting with a hemocytometer or using a spectrophotometer.

Preparation of Microdilution Plates

- Dispense 100 μL of RPMI-1640 medium into all wells of a 96-well microdilution plate.
- Add 100 μL of the Nikkomycin Z stock solution to the first well of each row to be tested.
- Perform serial twofold dilutions by transferring 100 μL from the first well to the second, and so on, down the row. Discard the final 100 μL from the last well. This will result in a range of Nikkomycin Z concentrations (e.g., 0.015 to 128 μg/mL).
- The final drug concentrations in the wells will be half of the initial concentrations after the addition of the inoculum.

Inoculation and Incubation

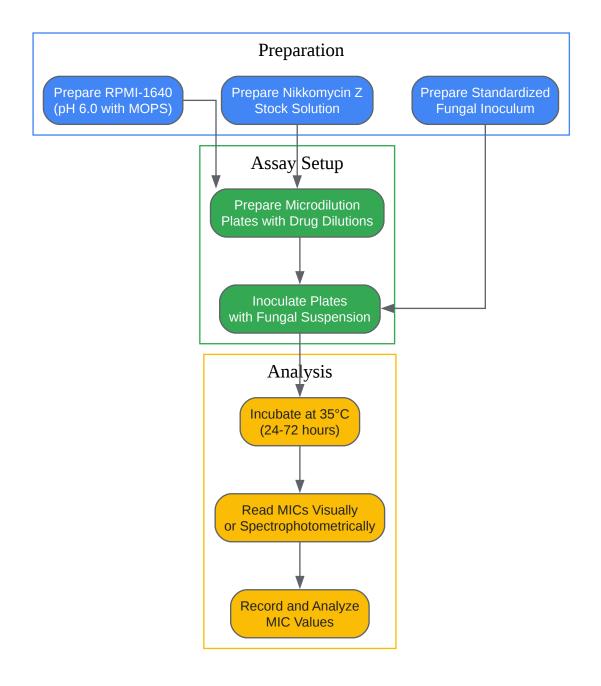


- Add 100 μL of the standardized fungal inoculum to each well of the microdilution plate, including the drug-free growth control well.
- The final volume in each well will be 200 μL.
- Seal the plates or place them in a humidified chamber to prevent evaporation.
- Incubate the plates at 35°C. Incubation times are typically 24-48 hours for yeasts and 48-72 hours for filamentous fungi, or until sufficient growth is observed in the growth control well.

Reading and Interpretation of MICs

- Examine the plates visually or with the aid of a reading mirror.
- The MIC is the lowest concentration of Nikkomycin Z that causes a significant reduction in growth compared to the drug-free control well.
- For Candida species and other yeasts: The MIC endpoint is typically read as the lowest concentration that produces a prominent decrease in turbidity (approximately 50% inhibition). [4]
- For Aspergillus species and other molds: The MIC endpoint is often read as the lowest concentration that shows 100% inhibition of growth (no visible growth).
- For Coccidioides immitis: The MIC is typically determined at the point of 80% or 100% growth inhibition.[3][5]





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Experimental workflow for **Nikkomycin Z** susceptibility testing.

Quality Control

Quality control should be performed with each batch of tests to ensure the accuracy and reproducibility of the results. Standard QC strains with known MIC ranges for other antifungals, such as Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258, can be included. While specific CLSI- or EUCAST-defined QC ranges for **Nikkomycin Z** are not yet established,



laboratories should establish their own internal QC ranges based on consistent results. A susceptible internal control strain, such as Candida parapsilosis, was used in one study.[6]

Data Presentation: Nikkomycin Z MIC Ranges

The following table summarizes the reported MIC ranges of **Nikkomycin Z** against various fungal species from published studies. It is important to note that testing methodologies may vary between studies, which can influence the reported MIC values.



Fungal Species	Number of Isolates	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Reference(s
Yeasts					
Candida albicans	15	≤0.5 - 32	-	-	[3]
Candida auris	100	0.125 - >64	2	32	[7]
Candida parapsilosis	4	1 - 4	-	-	[3]
Candida tropicalis	-	>64	-	-	[3]
Candida krusei	-	>64	-	-	[3]
Candida glabrata	-	>64	-	-	[3]
Cryptococcus neoformans	15	0.5 - >64	-	-	[3]
Molds					
Aspergillus fumigatus	3	32 - >128	-	-	[8]
Aspergillus fumigatus (planktonic)	-	-	2-4	-	[9]
Aspergillus fumigatus (biofilm)	-	-	0.94 - 7.5	-	[9]
Aspergillus flavus	-	>64	-	-	[3]



Coccidioides immitis (mycelial)	10	1 - 16	-	-	[3]
Coccidioides immitis (spherule)	1	0.0156 (MIC80)	-	-	[8]
Coccidioides immitis	3	0.125 - >16	-	-	[5]
Histoplasma capsulatum	20	4 - >64	-	≥64	[10]
Blastomyces dermatitidis	1	0.78	-	-	[10]

Note: MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively. A hyphen (-) indicates that the data was not provided in the cited reference. The reading endpoint (e.g., 50% or 100% inhibition) may vary between studies and organisms.

Conclusion

This document provides a comprehensive protocol for the in vitro antifungal susceptibility testing of **Nikkomycin Z**. Adherence to standardized methodologies, including appropriate media preparation, inoculum standardization, and quality control measures, is essential for obtaining accurate and reproducible results. The provided MIC data serves as a valuable resource for researchers and drug development professionals working with this promising antifungal agent. Further studies are warranted to establish standardized interpretive breakpoints for **Nikkomycin Z** against a broad range of fungal pathogens.

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